molecular formula C30H26N6O3S B12416247 HIV-1 inhibitor-22

HIV-1 inhibitor-22

Cat. No.: B12416247
M. Wt: 550.6 g/mol
InChI Key: GIFXBYKFZXYXAH-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HIV-1 inhibitor-22 is a novel compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1), which is the causative agent of acquired immunodeficiency syndrome (AIDS). This compound targets specific enzymes and proteins involved in the viral replication process, thereby preventing the virus from multiplying and spreading within the host.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HIV-1 inhibitor-22 typically involves multiple steps, starting with commercially available precursors. One common route begins with the preparation of a key intermediate through a series of reactions, including nucleophilic substitution, cyclization, and functional group modifications. For example, starting with methyl isonipecotate, a four-step process can be employed to prepare the intermediate .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the final product. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

HIV-1 inhibitor-22 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce or modify functional groups.

    Reduction: Reduction reactions can be used to convert specific functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions are common in the modification of the compound’s structure.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of an alcohol group in this compound can yield a ketone or aldehyde, while reduction of a nitro group can produce an amine.

Scientific Research Applications

HIV-1 inhibitor-22 has a wide range of scientific research applications, including:

Mechanism of Action

HIV-1 inhibitor-22 exerts its effects by targeting specific enzymes and proteins involved in the HIV-1 replication process. The compound binds to the active site of the HIV-1 integrase enzyme, preventing the integration of viral DNA into the host genome. This inhibition blocks the replication cycle of the virus, thereby reducing its ability to multiply and spread . Additionally, this compound may interact with other viral proteins, such as reverse transcriptase and protease, further hindering the virus’s replication capabilities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

HIV-1 inhibitor-22 stands out due to its novel chemical structure, which allows for unique interactions with the HIV-1 integrase enzyme. This distinct structure provides a higher selectivity and potency compared to other integrase inhibitors. Additionally, this compound has shown efficacy against strains of HIV-1 that are resistant to other integrase inhibitors, making it a valuable addition to the arsenal of anti-HIV drugs .

Properties

Molecular Formula

C30H26N6O3S

Molecular Weight

550.6 g/mol

IUPAC Name

2-[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]-6,7-dimethoxyquinazolin-2-yl]sulfanyl-N-(4-cyanophenyl)acetamide

InChI

InChI=1S/C30H26N6O3S/c1-18-12-21(6-5-11-31)13-19(2)28(18)35-29-23-14-25(38-3)26(39-4)15-24(23)34-30(36-29)40-17-27(37)33-22-9-7-20(16-32)8-10-22/h5-10,12-15H,17H2,1-4H3,(H,33,37)(H,34,35,36)/b6-5+

InChI Key

GIFXBYKFZXYXAH-AATRIKPKSA-N

Isomeric SMILES

CC1=CC(=CC(=C1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)SCC(=O)NC4=CC=C(C=C4)C#N)C)/C=C/C#N

Canonical SMILES

CC1=CC(=CC(=C1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)SCC(=O)NC4=CC=C(C=C4)C#N)C)C=CC#N

Origin of Product

United States

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